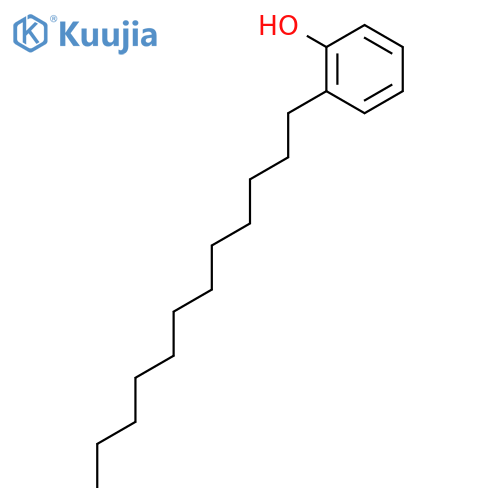Cas no 5284-29-7 (2-N-Dodecylphenol)

2-N-Dodecylphenol structure
商品名:2-N-Dodecylphenol
2-N-Dodecylphenol 化学的及び物理的性質
名前と識別子
-
- 2-Dodecylphenol
- 2-n-Dodecylphenol
- 2-Dodecyl-phenol
- 2-Laurylphenol
- 2-n-Dodecylphenol1000µg
- 2-t-dodecyl-phenol
- mono-dodecylphenol
- o-Dodecylphenol
- Phenol, dodecyl-
- A40GZ9LVDV
- CYEJMVLDXAUOPN-UHFFFAOYSA-N
- DSSTox_CID_7926
- DSSTox_RID_78615
- DSSTox_GSID_27926
- Phenol, o-dodecyl-
- Phenol, 2-dodecyl-
- Dodecyl phenol
- 2-Dodecylphenol #
- J155.343G
- 2-Dodecylphenol, AldrichCPR
- CYEJMVLDXAUOPN-UHFFFAOYSA-
- Tox21_200164
- Tox21_303360
- D90038
- UNII-A40GZ9LVDV
- Q27273595
- AKOS015912649
- A877003
- D2302
- NCGC00257718-01
- Dodecylphenol
- NS00014257
- MFCD00020106
- SY051947
- Phenol,dodecyl-
- SCHEMBL157630
- InChI=1/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16,19H,2-11,14H2,1H3
- CHEMBL3182374
- DTXSID00274042
- 5284-29-7
- CAS-27193-86-8
- CS-0453356
- Dodecylphenol; 98%
- NCGC00257413-01
- FT-0613151
- NCGC00248547-01
- DTXCID507926
- 2-N-Dodecylphenol
-
- MDL: MFCD00020106
- インチ: 1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16,19H,2-11,14H2,1H3
- InChIKey: CYEJMVLDXAUOPN-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 262.23000
- どういたいしつりょう: 262.23
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 11
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.8
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: NA
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: 42.0 to 46.0 deg-C
- ふってん: 368.3±11.0 °C at 760 mmHg
- フラッシュポイント: 210.8±9.4 °C
- PSA: 20.23000
- LogP: 5.85560
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2-N-Dodecylphenol セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2-N-Dodecylphenol 税関データ
- 税関コード:2907199090
- 税関データ:
中国税関番号:
2907199090概要:
290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
2-N-Dodecylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N262595-2.5g |
2-N-Dodecylphenol |
5284-29-7 | 2.5g |
$ 235.00 | 2022-06-03 | ||
| TRC | N262595-5g |
2-N-Dodecylphenol |
5284-29-7 | 5g |
$ 515.00 | 2022-06-03 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2302-25G |
2-Dodecylphenol |
5284-29-7 | >98.0%(GC) | 25g |
¥3390.00 | 2024-04-16 | |
| abcr | AB143007-10 g |
2-n-Dodecylphenol, 98%; . |
5284-29-7 | 98% | 10 g |
€393.20 | 2023-07-20 | |
| abcr | AB143007-25 g |
2-n-Dodecylphenol, 98%; . |
5284-29-7 | 98% | 25 g |
€837.00 | 2023-07-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155517-1g |
2-N-Dodecylphenol |
5284-29-7 | >98.0%(GC) | 1g |
¥125.90 | 2023-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SG495-5g |
2-N-Dodecylphenol |
5284-29-7 | 98.0%(GC) | 5g |
¥912.0 | 2022-05-30 | |
| abcr | AB143007-10g |
2-n-Dodecylphenol, 98%; . |
5284-29-7 | 98% | 10g |
€393.20 | 2025-02-19 | |
| Aaron | AR003HUP-10g |
2-Dodecylphenol |
5284-29-7 | 98% | 10g |
$194.00 | 2025-01-22 | |
| 1PlusChem | 1P003HMD-10g |
2-Dodecylphenol |
5284-29-7 | >98.0%(GC) | 10g |
$208.00 | 2025-02-19 |
2-N-Dodecylphenol 関連文献
-
Lyndsey Mooring,Scott Thompson,Stephen A. Hall,Silvia Pani,Peter Zioupos,Martin Swan,Corinne Stone,Brendan J. Howlin,Ian Hamerton RSC Adv. 2018 8 36264
-
2. Effect of surfactant type, substitution by aluminium and additives on direct liquid crystal templated monolithic silicaJacques Rozière,Markus Brandhorst,Roger Dutartre,Mélanie Jacquin,Deborah J. Jones,Pierre Vitse,Jerzy Zajac J. Mater. Chem. 2001 11 3264
-
Kazuo Konishi,Yoshihiro Mori,Norio Taniguchi Analyst 1969 94 1002
-
Shulei Li,Lihui Gao,Junchao Wang,Guoqiang Rong,Yijun Cao RSC Adv. 2020 10 15098
-
Shanshan Liu,Qibin Chen,Yujie Sheng,Jincheng Shen,Changjun Peng,Honglai Liu Polym. Chem. 2015 6 3926
5284-29-7 (2-N-Dodecylphenol) 関連製品
- 136-77-6(Hexylresorcinol)
- 644-35-9(2-Propylphenol)
- 1300-94-3(Amylmetacresol)
- 18979-60-7(4-Propylbenzene-1,3-diol)
- 18979-61-8(4-Butylresorcinol)
- 27193-86-8(2-Dodecylphenol)
- 13331-19-6(2-Propylbenzene-1,3-diol)
- 138-00-1(2,4-Di-tert-amyl phenol)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5284-29-7)2-N-Dodecylphenol

清らかである:99%
はかる:25g
価格 ($):169.0